N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:
- 4-oxo group: Introduces a ketone moiety, which may influence hydrogen bonding and electronic properties.
- 2-(3-methoxyphenoxy)acetamide side chain: The methoxy group on the phenoxy ring contributes to electron-donating effects, while the acetamide linker provides conformational flexibility for target interactions.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-17(2)11-12-27-21-10-9-18(13-22(21)32-16-25(3,4)24(27)29)26-23(28)15-31-20-8-6-7-19(14-20)30-5/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUPXYNRVNUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the isopentyl and dimethyl groups, followed by the attachment of the methoxyphenoxy and acetamide groups. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The scalability of the synthesis would be a key consideration to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Researchers might explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b][1,4]oxazepine vs. Benzo[b][1,4]oxazine Derivatives
- Target Compound : The seven-membered oxazepine ring (with N and O atoms) allows for greater conformational flexibility compared to six-membered oxazine rings (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives in ) .
- Synthetic Methods: The target compound’s synthesis may require cyclization steps distinct from oxazine derivatives. For example, oxazine derivatives in were synthesized using cesium carbonate in DMF, a milder base compared to ZnCl2-mediated reactions for thiazolidinone-acetamide hybrids () .
Substituent Effects on Acetamide Side Chains
- Methoxy vs. Dimethylphenoxy Groups: The target compound’s 3-methoxyphenoxy group contrasts with 2,6-dimethylphenoxy substituents in (e.g., compounds e-h) .
- Amide Linkers : The acetamide linker in the target compound is structurally simpler than morpholine-carbonyl or trityl-protected variants in , which exhibit anti-proliferative activity .
Heterocyclic Core Variations
- Indazole vs. Oxazepine Cores: N3-Acyl-N5-aryl-3,5-diaminoindazole analogues () replace the oxazepine ring with an indazole scaffold.
- Oxazolidinone Hybrids: Compound 73 in incorporates an oxazolidinone ring fused to a benzo[b]oxazolo[3,4-d][1,4]oxazine. Such rigid structures may limit bioavailability compared to the target compound’s flexible acetamide side chain .
Hydrogen Bonding and Crystallinity
- The 3-methoxyphenoxy group in the target compound can act as both a hydrogen bond donor (via the methoxy oxygen) and acceptor, influencing crystal packing () . This contrasts with non-polar substituents (e.g., ethoxyphenyl groups in ), which prioritize hydrophobic interactions .
Lumping Strategy for Property Prediction
- As per , compounds with similar cores (e.g., benzoheterocycles) and substituents (e.g., acetamides) may be "lumped" into surrogate categories for predictive modeling. The target compound’s isopentyl and dimethyl groups, however, necessitate separate consideration due to their steric and lipophilic effects .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including condensation of the benzo[b][1,4]oxazepine core with substituted acetamide moieties. Key challenges include controlling regioselectivity during ring closure and ensuring high purity. Typical steps:
- Step 1: Formation of the tetrahydrobenzo[b][1,4]oxazepinone core via cyclization under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Coupling the 3-methoxyphenoxyacetamide group using chloroacetyl chloride or similar reagents, requiring inert atmospheres to prevent oxidation .
- Purification: Chromatography (HPLC or column) and recrystallization (ethanol/dichloromethane) are essential to achieve >95% purity .
Q. Which analytical methods are recommended for structural confirmation?
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and ring conformation (e.g., δ 1.2–1.4 ppm for isopentyl methyl groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ≈ 465.2 g/mol) .
- X-ray Crystallography: For resolving ambiguities in stereochemistry, though limited by crystal growth challenges .
Q. How does solubility in organic solvents impact experimental design?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. This necessitates:
- Bioassays: Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity) .
- Reaction Optimization: Polar aprotic solvents (e.g., THF) for coupling reactions, with sonication to improve dissolution .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay Conditions: Variations in pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Metabolite Interference: LC-MS/MS analysis of cell lysates can identify active metabolites that contribute to off-target effects .
- Statistical Validation: Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesized batches .
Q. How can computational modeling optimize derivative design?
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding to target proteins (e.g., HDACs or kinases). Focus on the oxazepine ring’s conformational flexibility and methoxyphenoxy group’s π-π interactions .
- QSAR Analysis: Correlate substituent electronegativity (e.g., 3-methoxy vs. 4-methoxy) with activity trends. Hammett constants (σ) and logP values are critical predictors .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
Q. What methods resolve low yields in large-scale synthesis?
- Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps; reports a 20% yield increase with Pd catalysts .
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization), reducing byproducts .
- DoE (Design of Experiments): Optimize parameters (temperature, solvent ratio) via fractional factorial design to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
